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Compound of Interest

Compound Name: Allyl phenyl sulfone

Introduction

The synthesis of highly substituted carbocycles, such as trisubstituted cyclohexenes, is a
cornerstone of modern organic chemistry, particularly in the fields of drug discovery and natural
product synthesis. These scaffolds are prevalent in a vast array of biologically active
molecules. A novel and powerful methodology leverages the unique reactivity of phenyl
sulfones coordinated to a tungsten 1t-base to facilitate the sequential addition of three distinct
nucleophiles to an aromatic ring, yielding highly functionalized and stereochemically defined
trisubstituted cyclohexenes.

Core Principles

This synthetic strategy is centered on the temporary dearomatization of a phenyl sulfone
coordinated to a tungsten complex, specifically {WTp(NO)(PMes)} (where Tp =
trispyrazolylborate). The coordination of the electron-rich tungsten fragment to the phenyl
sulfone ring increases the ring's electron density, rendering it susceptible to protonation.[1][2]
This activation is the key step that initiates a cascade of highly controlled nucleophilic
additions.

The overall transformation can be summarized in the following key stages:
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o Coordination and Activation: A phenyl sulfone (PhSO2zR) is coordinated in a dihapto (n?)
fashion to the tungsten 1t-base. This complexation activates the otherwise unreactive
aromatic ring.

 First Nucleophilic Addition: The coordinated phenyl sulfone undergoes protonation at the
carbon ortho to the sulfonyl group, forming an arenium intermediate. This species is highly
electrophilic and readily reacts with the first nucleophile to generate a stable, dihapto-
coordinated sulfonylated diene complex.[1][3][4][5][6] All additions occur stereoselectively on
the face of the ring anti to the bulky tungsten complex.[1][3][5][6]

» Second Nucleophilic Addition: The resulting diene complex can be protonated again, which
activates it for a second nucleophilic addition. This step forms a trisubstituted cyclohexene
species, still coordinated to the tungsten center, with a sulfonyl group at an allylic position.[1]

[3][41[5][6]

e Third Nucleophilic Addition via Sulfone Displacement: The phenylsulfinate group (-SO2Ph) at
the allylic position acts as an excellent leaving group. Its departure, often assisted by a Lewis
acid or promoted by the nucleophile itself, generates a tt-allyl intermediate.[1][3][5][6] This
intermediate readily reacts with a third nucleophile, completing the construction of the
trisubstituted cyclohexene skeleton.

o Decomplexation: The final step involves the oxidative removal of the tungsten auxiliary to
release the free, highly functionalized trisubstituted cyclohexene.

This methodology allows for the programmed and stereocontrolled installation of three different
substituents onto a six-membered ring, starting from a simple arene. The range of nucleophiles
that can be employed is broad, including masked enolates, cyanide, amines, amides, and
hydrides, offering a versatile toolkit for generating molecular diversity.[1][3][5][6]

Logical Workflow of the Synthesis
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Step 1: Activation Step 2: First Addition Step 3: Second Addition Step 4: Third Addition Step 5: Decomplexation

RN 1] o [Free

1H*
viene | | 2 ¥ [ Amicsuone || -phsos
l Cyclohexene Complex ‘ l Cyclohexene

Phenyl Sufone |
l Complex ‘ l Cyclohexene Complex ‘

(nz-Coordinated to W) ‘

[A rrrrr m [ en
| J

Click to download full resolution via product page

Caption: General workflow for the tungsten-mediated synthesis of trisubstituted cyclohexenes.

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of trisubstituted
cyclohexenes, based on the tungsten-mediated dearomatization of phenyl sulfones.

Protocol 1: Synthesis of a Dihapto-Coordinated
Sulfonylated Diene Complex

This protocol describes the first protonation and nucleophilic addition to the tungsten-
coordinated phenyl sulfone complex.

Materials:

WTp(NO)(PMes)(n?-PhS0Oz2Me) (Tungsten-methyl phenyl sulfone complex)
o HBF4-Et20 (Tetrafluoroboric acid diethyl etherate)

e Sodium Cyanide (NaCN) or other suitable nucleophile

e Dichloromethane (CH2Cl2), anhydrous

¢ Diethyl ether (Et20), anhydrous

e Schlenk flask and standard inert atmosphere glassware

e Magnetic stirrer and stir bar
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Low-temperature bath (e.g., dry ice/acetone)

Procedure:

In a nitrogen-filled glovebox, dissolve the WTp(NO)(PMes)(n2-PhSOz2Me) complex (1.0 eq) in
anhydrous CHz2Clz in a Schlenk flask.

Cool the solution to -30 °C using a low-temperature bath.

Slowly add a solution of HBF4-Et20 (1.1 eq) in CH2Clz dropwise to the cooled solution while
stirring. The solution should change color, indicating the formation of the arenium
intermediate.

Stir the reaction mixture at -30 °C for 15 minutes.

In a separate flask, prepare a solution or slurry of the nucleophile (e.g., NaCN, 1.5 eq) in a
suitable solvent.

Add the nucleophile to the reaction mixture at -30 °C.

Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until
TLC/LC-MS analysis indicates the consumption of the starting material.

Quench the reaction by adding a saturated aqueous solution of NaHCO:s.
Extract the aqueous layer with CH2Cl2z (3 x 20 mL).

Combine the organic layers, dry over anhydrous Na2SOa, filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired
sulfonylated diene complex.

Protocol 2: Synthesis of the Trisubstituted Cyclohexene
and Final Decomplexation

This protocol outlines the second and third nucleophilic additions, followed by oxidative

decomplexation.
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Materials:

» Sulfonylated diene complex (from Protocol 1)

e HBF4-Et20

e Second Nucleophile (e.g., Tetrabutylammonium borohydride - TBABHa)
e Third Nucleophile (e.g., Imidazole)

¢ 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

e Anhydrous CH2Clz and other necessary solvents

o Standard inert atmosphere and workup equipment

Procedure (Tandem Addition and Displacement):

e Dissolve the sulfonylated diene complex (1.0 eq) in anhydrous CH2Cl2 and cool to -30 °C
under a nitrogen atmosphere.

e Add HBF4-Et20 (1.1 eq) and stir for 15 minutes to form the allyl intermediate.

o Add the second nucleophile (e.g., TBABHa4, 1.5 eq) and allow the mixture to warm to room
temperature, stirring for 2 hours to form the allylic sulfone cyclohexene complex.

 To this solution, add the third nucleophile (e.g., Imidazole, 2.0 eq). If required, a Lewis acid
(e.q., silica gel) can be added to facilitate the displacement of the sulfinate group.

 Stir the reaction at room temperature until the displacement is complete (monitor by TLC/LC-
MS).

o Work up the reaction as described in Protocol 1 to isolate the tungsten-coordinated
trisubstituted cyclohexene.

Procedure (Oxidative Decomplexation):

» Dissolve the purified tungsten-coordinated trisubstituted cyclohexene (1.0 eq) in CHz2Cl.
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e Add DDQ (2.0-3.0 eq) to the solution at room temperature.

 Stir the reaction for 1-3 hours. The reaction progress can be monitored by the disappearance
of the starting complex via TLC.

» Upon completion, filter the reaction mixture through a plug of silica gel, eluting with CH2Cl2 or
ethyl acetate to remove the tungsten byproducts.

» Concentrate the filtrate and purify the residue by column chromatography to yield the final,
free trisubstituted cyclohexene.

Quantitative Data Summary

The following tables summarize the yields for the sequential nucleophilic additions to various
phenyl sulfone complexes. Data is compiled from the literature.

Table 1: Yields for the First Nucleophilic Addition (Formation of Diene Complexes)

. Product
Starting Complex . . . )
. Nucleophile (Nu*-) Diastereomeric Yield (%)
(R in PhSO2R) .
Ratio

Methyl (-Me) NaCN >20:1 85
Phenyl (-Ph) NaCN >20:1 78
Pyrrolidine (-NCaHs) NaCN >20:1 81
Methyl (-Me) Lithium Dimalonate >20:1 20
Phenyl (-Ph) Lithium Dimalonate >20:1 88

Table 2: Yields for Second and Third Nucleophilic Additions
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Diene Complex Second Third Nucleophile Final Product Yield
Substrate Nucleophile (Nuz-) (Nu3-) (%)
Diene from -SOz2Me + ) )
Hydride (TBABHa4) Imidazole 75
CN
Diene from -SOz2Me +
CN Hydride (TBABHa4) Azetidin-2-one 68
Diene from -SO2Ph + ) ) N
) Cyanide (NaCN) - (Sulfone retained) 82 (of 2nd addition)
Dimalonate
Diene from -SOz2Me + ) )
Hydride (TBABHa4) Cyanide (NaCN) 71

Dimalonate

Reaction Mechanism Overview

Caption: Detailed mechanism of the sequential nucleophilic additions to a phenyl sulfone.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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